2-(1-methyl-1H-indol-3-yl)-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)ethanone
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Overview
Description
2-(1-methyl-1H-indol-3-yl)-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)ethanone is a complex organic compound featuring an indole ring system, a triazole ring, and a pyrrolidine ring. This compound is of interest due to its potential biological and pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the preparation of the indole core. One common approach is the Fischer indole synthesis, which involves the cyclization of phenylhydrazine derivatives. The indole core can then be functionalized with a methyl group at the nitrogen atom to form 1-methyl-1H-indole.
The next step involves the introduction of the pyrrolidine ring. This can be achieved through a nucleophilic substitution reaction, where a suitable pyrrolidine derivative reacts with an appropriate electrophile. The triazole ring is typically introduced using a click chemistry approach, such as the Huisgen 1,3-dipolar cycloaddition reaction, which involves the reaction of an azide with an alkyne in the presence of a copper(I) catalyst.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry could be employed to enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The indole ring can be oxidized to form indole-3-carboxylic acid derivatives.
Reduction: : The pyrrolidine ring can be reduced to form a piperidine derivative.
Substitution: : The triazole ring can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.
Substitution: : Nucleophiles such as amines and alcohols can be used, often in the presence of a base.
Major Products Formed
Oxidation: : Indole-3-carboxylic acid derivatives.
Reduction: : Piperidine derivatives.
Substitution: : Substituted triazoles.
Scientific Research Applications
Chemistry: : It can be used as a building block for the synthesis of more complex molecules.
Biology: : The indole and triazole rings are known to interact with various biological targets, making it useful in drug discovery.
Medicine: : It has shown potential as an antiviral, anticancer, and anti-inflammatory agent.
Industry: : It can be used in the development of new materials and catalysts.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets. The indole ring can bind to various receptors and enzymes, while the triazole ring can inhibit enzymes involved in disease processes. The exact mechanism of action would depend on the specific biological target and pathway involved.
Comparison with Similar Compounds
This compound is unique due to its combination of indole, triazole, and pyrrolidine rings. Similar compounds include:
Indole derivatives: : These compounds are known for their biological activity but lack the triazole and pyrrolidine rings.
Triazole derivatives: : These compounds are often used as antimicrobial agents but do not contain the indole or pyrrolidine rings.
Pyrrolidine derivatives: : These compounds have various applications but are not typically combined with indole and triazole rings.
Properties
IUPAC Name |
2-(1-methylindol-3-yl)-1-[3-(4-phenyltriazol-1-yl)pyrrolidin-1-yl]ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O/c1-26-14-18(20-9-5-6-10-22(20)26)13-23(29)27-12-11-19(15-27)28-16-21(24-25-28)17-7-3-2-4-8-17/h2-10,14,16,19H,11-13,15H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STYKUCJOKPKLOP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)CC(=O)N3CCC(C3)N4C=C(N=N4)C5=CC=CC=C5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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